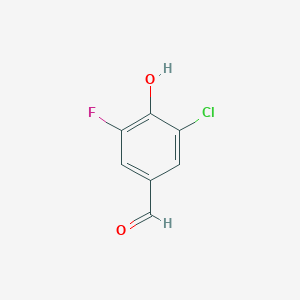

3-Chloro-5-fluoro-4-hydroxybenzaldehyde

説明

Significance of Halogen Substitution in Aromatic Systems for Modulating Reactivity and Biological Activity

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into aromatic systems like the benzene (B151609) ring has profound effects on the molecule's reactivity and potential for biological activity. nih.gov Halogens exert a dual electronic influence: a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weaker electron-donating resonance effect (+M) via their lone pair electrons. quora.commsu.edu In most cases, the potent inductive effect dominates, leading to a deactivation of the aromatic ring towards electrophilic substitution reactions compared to unsubstituted benzene. quora.commsu.edu

Despite this deactivation, the resonance effect directs incoming electrophiles to the ortho and para positions. quora.com This predictable directing effect is a cornerstone of synthetic strategy, allowing for controlled functionalization of the aromatic ring. The specific halogen used also plays a critical role. For instance, the radical scavenging activity of certain halogenated flavonoids was found to decrease in the order of F > Cl > Br > I, correlating with the decreasing electronegativity and inductive effect of the substituents. researchgate.net Conversely, in other instances, antibacterial activity was enhanced with increasing halogen size, from fluorine to iodine, suggesting that steric factors and lipophilicity can also be dominant drivers of biological function. researchgate.net The ability of halogens to form stable halogen bonds with biological targets is another crucial factor, contributing favorably to the stability of ligand-target complexes in drug design. nih.gov This multifaceted influence allows chemists to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for developing effective therapeutic agents.

| Effect of Halogen Substitution on Aromatic Systems | Description |

| Inductive Effect (-I) | Halogens are highly electronegative and withdraw electron density from the aromatic ring, deactivating it towards electrophilic attack. quora.commsu.edu |

| Resonance Effect (+M) | Lone pairs on the halogen can be donated to the ring, increasing electron density at the ortho and para positions. quora.com |

| Reactivity | The dominant inductive effect makes haloarenes less reactive than benzene, but the resonance effect directs new substituents to the ortho and para positions. quora.commsu.edu |

| Biological Activity | Halogenation can enhance biological properties by influencing factors like lipophilicity, metabolic stability, and binding affinity through halogen bonding. nih.govresearchgate.net |

Overview of Benzaldehyde (B42025) Derivatives in Chemical Synthesis and Medicinal Chemistry Research

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are fundamental precursors in organic synthesis. wisdomlib.orgnih.gov They serve as important raw materials for a wide array of products in the pharmaceutical, dye, fragrance, and resin industries. chemicalbook.com Benzaldehyde derivatives are versatile reactants that can undergo numerous chemical transformations, including aldol (B89426) condensations, Wittig reactions, and the synthesis of Schiff bases, making them invaluable for constructing more complex molecular architectures. wisdomlib.orgwikipedia.orgossila.com

In medicinal chemistry, these compounds are key starting materials for synthesizing a vast range of biologically active molecules. google.com For example, they are used to create specific sulfonamide derivatives, which are known for their antibacterial properties. wisdomlib.org Furthermore, substituted benzaldehydes are crucial for synthesizing chalcones and curcuminoids, classes of compounds investigated for their anti-inflammatory and anti-cancer activities. ossila.com The aldehyde functional group provides a reactive handle for elaboration, allowing for the systematic modification of a lead compound to optimize its pharmacological profile. The widespread use of benzaldehyde derivatives stems from their accessibility, relatively low cost, and the vast and well-documented chemistry associated with the aldehyde group. google.com

Specific Academic Rationale for Investigating 3-Chloro-5-fluoro-4-hydroxybenzaldehyde

The specific academic interest in this compound stems from its unique substitution pattern, which combines the distinct electronic and steric properties of two different halogen atoms—chlorine and fluorine—with a hydroxyl group on a benzaldehyde core. This trifunctional arrangement presents a compelling platform for synthetic exploration and the development of novel bioactive compounds.

The rationale for its investigation can be broken down as follows:

Synergistic Halogen Effects: The presence of both a moderately electronegative chlorine and a highly electronegative fluorine atom at the meta-positions relative to the aldehyde creates a unique electronic environment. This distinct pattern of electron withdrawal can influence the reactivity of the aldehyde group and the acidity of the phenolic hydroxyl group, potentially leading to novel chemical behavior and interaction with biological targets.

Bioisosteric Replacement and Analogue Synthesis: In medicinal chemistry, fluorine is often used to block metabolic oxidation sites or to enhance binding affinity. The combination of fluorine and chlorine allows for the creation of analogues of known bioactive compounds. For instance, the related compound 3-fluoro-4-hydroxybenzaldehyde (B106929) is used to synthesize curcuminoid analogues with potent activity against human ovarian cancer cells and hydrazone derivatives with anti-inflammatory properties. ossila.com Investigating the 3-chloro-5-fluoro derivative allows researchers to systematically probe the effect of additional halogenation on such activities.

Precursor for Complex Molecules: Like other substituted benzaldehydes, this compound is a valuable intermediate. Research on similar halogenated aromatic aldehydes shows they can be transformed into corresponding benzoic acids, benzyl (B1604629) alcohols, and catechols, which are themselves important chemical intermediates. asm.org The specific substitution pattern of this compound makes it a precursor for novel, highly functionalized heterocyclic and polycyclic compounds that are otherwise difficult to access.

The compound is synthesized from 2-Chloro-6-fluorophenol (B1225318) and hexamethylenetetramine in trifluoroacetic acid (TFA). chemicalbook.com Its well-defined structure and reactivity make it an attractive target for academic research focused on creating new chemical entities with potentially useful properties for medicinal and materials science applications.

| Physicochemical Properties of this compound | |

| CAS Number | 870704-13-5 chemicalbook.com |

| Molecular Formula | C₇H₄ClFO₂ chemicalbook.comnih.gov |

| Molecular Weight | 174.56 g/mol chemicalbook.com |

| Appearance | White solid chemicalbook.com |

| Melting Point | 134-138 °C |

| InChI Key | CDDFZGUCZWWMGL-UHFFFAOYSA-N |

Structure

3D Structure

特性

IUPAC Name |

3-chloro-5-fluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDFZGUCZWWMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382294 | |

| Record name | 3-Chloro-5-fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870704-13-5 | |

| Record name | 3-Chloro-5-fluoro-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870704-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-fluoro-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Pathways of 3 Chloro 5 Fluoro 4 Hydroxybenzaldehyde

Established Synthetic Routes for 3-Chloro-5-fluoro-4-hydroxybenzaldehyde

The traditional synthesis of this compound often relies on foundational organic reactions, starting with appropriately substituted precursors. These methods are well-documented and provide reliable, albeit sometimes modest, yields.

Synthesis from Halogenated Phenol (B47542) Precursors (e.g., 2-chloro-6-fluorophenol)

A primary and direct route to synthesizing this compound involves the use of 2-chloro-6-fluorophenol (B1225318) as a starting material. chemicalbook.com This method leverages the existing halogen substitution pattern of the phenol to build the final product. The synthesis is typically achieved by reacting 2-chloro-6-fluorophenol with hexamethylenetetramine in the presence of an acid. chemicalbook.com

A specific example of this synthesis involves dissolving 2-chloro-6-fluorophenol and hexamethylenetetramine in trifluoroacetic acid (TFA) and heating the mixture. chemicalbook.com The reaction is stirred at 60°C for approximately 16 hours under an inert atmosphere. chemicalbook.com Following the reaction period, the mixture is processed through an aqueous workup and extracted with an organic solvent like diethyl ether. chemicalbook.com The final product is then purified using column chromatography to yield this compound as a white solid, with reported yields around 40%. chemicalbook.com

Table 1: Synthesis of this compound from 2-Chloro-6-fluorophenol

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2-chloro-6-fluorophenol | Hexamethylenetetramine | Trifluoroacetic Acid (TFA) | 60°C | 16 h | 40% chemicalbook.com |

Formylation Reactions for Introducing the Aldehyde Moiety

The introduction of the aldehyde group (formylation) onto the phenolic precursor is the key chemical transformation in these syntheses. The reaction of 2-chloro-6-fluorophenol with hexamethylenetetramine is a type of formylation known as the Duff reaction. chemicalbook.com In this process, hexamethylenetetramine serves as the source of the formyl group, which is introduced onto the aromatic ring.

While the Duff reaction is specifically documented for this compound, other classical formylation reactions are widely used for phenols and represent viable alternative pathways. orgsyn.org These methods, however, can sometimes suffer from moderate yields and issues with regioselectivity. orgsyn.org A notable regioselective method for the ortho-formylation of phenols uses paraformaldehyde in the presence of anhydrous magnesium dichloride and a base like triethylamine. orgsyn.org This particular procedure is noted for exclusively producing ortho-formylated phenols. orgsyn.org Other formylation strategies include the Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid with a catalyst like aluminum chloride, often applied to halogenated and alkyl-substituted benzenes. chemistry-chemists.com

Multi-step Synthetic Strategies for Complex Derivatives

This compound serves as a valuable building block for creating more complex molecules. scbt.comsigmaaldrich.com Multi-step strategies often involve protecting the reactive phenolic hydroxyl group to allow for selective modification of other parts of the molecule.

Drawing a parallel from the synthesis of related compounds like 2-chloro-4-(morpholinylmethyl)phenol, a common first step is the protection of the hydroxyl group. guidechem.com For instance, the phenolic hydroxyl of this compound could be protected using a reagent like allyl bromide in the presence of a base such as potassium carbonate. guidechem.com This would form an intermediate, 4-(allyloxy)-3-chloro-5-fluorobenzaldehyde. With the hydroxyl group protected, the aldehyde functional group is free for further reactions, such as reductive amination or condensation, to build more elaborate structures. guidechem.com The final step in such a sequence would be the removal of the protecting group to restore the hydroxyl functionality. guidechem.com This strategic approach is crucial when the aldehyde is used as an intermediate in the synthesis of pharmaceutical compounds or other fine chemicals. guidechem.com

Advanced Synthetic Approaches and Optimization Studies

Modern synthetic chemistry seeks to improve upon traditional methods by incorporating catalysis and adhering to the principles of green chemistry to enhance efficiency, selectivity, and sustainability.

Catalytic Methods in the Synthesis of Halogenated Benzaldehydes

Catalytic methods offer powerful alternatives for the synthesis of halogenated benzaldehydes, often providing higher yields and milder reaction conditions. Transition metal catalysis, particularly with palladium, is prominent in this area. organic-chemistry.org

One advanced strategy is the palladium-catalyzed reductive carbonylation of aryl halides. organic-chemistry.org This method can convert aryl iodides into the corresponding aromatic aldehydes using carbon monoxide or a C1 source like formic acid. organic-chemistry.org For example, a system using a palladium catalyst like Pd(PCy₃)₂Cl₂ can effectively formylate aryl iodides in the presence of a reducing agent. organic-chemistry.org Another innovative approach is a two-step, one-pot procedure involving the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate, which then undergoes a palladium-catalyzed cross-coupling reaction with an organometallic reagent to yield a substituted benzaldehyde (B42025). rug.nl This technique has been shown to be very fast and effective. rug.nl Furthermore, palladium-catalyzed C-H bond functionalization represents a highly efficient tool for derivatizing aliphatic aldehydes, utilizing a transient directing group strategy to achieve high selectivity. researchgate.net

Table 2: Examples of Catalytic Methods in Benzaldehyde Synthesis

| Method | Catalyst System | Reactants | Key Features |

|---|---|---|---|

| Reductive Carbonylation | Pd(PCy₃)₂Cl₂ / di-2-pyridyl ketone | Aryl Iodide, CO₂, Phenylsilane | Mild conditions, wide substrate scope. organic-chemistry.org |

| Reductive Carbonylation | Ligandless Palladium | Aryl Iodide, HCOOH | Proceeds at ambient temperature and pressure. organic-chemistry.org |

| One-Pot Reduction/Cross-Coupling | Pre-oxidized Pd-phosphine | Weinreb Amide, DIBAL-H, Organolithium reagent | Very fast methodology, forms a stable intermediate. rug.nl |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing halogenated benzaldehydes, these principles are applied to create more environmentally benign and efficient reactions.

A key development is the use of visible-light photoredox catalysis. organic-chemistry.orgnih.gov This approach can replace harsh reagents and conditions with milder, light-mediated transformations. For example, a deformylative halogenation strategy has been developed to convert aldehydes into alkyl halides using inexpensive and atom-economical halogen sources like sodium bromide (NaBr) and hydrochloric acid (HCl) under photoredox-catalyzed conditions. nih.gov In some cases, such as for iodination, the reaction can even proceed without a photocatalyst. nih.gov These methods are scalable and suitable for late-stage functionalization, offering a sustainable alternative to traditional halogenation. organic-chemistry.org The use of water as a solvent, as demonstrated in the one-pot synthesis of xanthene derivatives using a heterogeneous catalyst, is another hallmark of green chemistry. researchgate.net By focusing on catalytic processes, milder conditions, and less hazardous reagents, the synthesis of compounds like this compound can be made more sustainable. organic-chemistry.orgresearchgate.net

Chemo- and Regioselective Synthesis Strategies

The primary and most effective method for the synthesis of this compound is the formylation of 2-Chloro-6-fluorophenol. This transformation is a classic example of an electrophilic aromatic substitution, specifically the Duff reaction, which utilizes hexamethylenetetramine (urotropine) as the formylating agent in an acidic medium. rsc.orgwikipedia.org

The chemo- and regioselectivity of this reaction are critical for achieving a high yield of the desired product. The term chemo-selectivity here refers to the selective reaction of the formylating agent with the aromatic ring over other potential reaction sites, while regioselectivity pertains to the specific position on the benzene (B151609) ring where the formyl group is introduced.

Directing Effects of Substituents:

The regiochemical outcome of the formylation of 2-Chloro-6-fluorophenol is governed by the directing effects of the substituents already present on the aromatic ring: the hydroxyl (-OH), chloro (-Cl), and fluoro (-F) groups.

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. youtube.comlibretexts.org Its activating nature stems from the ability of its lone pair of electrons to be donated into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

Halogen Groups (-Cl, -F): Chlorine and fluorine are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directors because their lone pairs can participate in resonance, which directs the incoming electrophile to these positions. libretexts.org

In the case of 2-Chloro-6-fluorophenol, the hydroxyl group is the most powerful activating group, and its directing effect dominates. The formylation occurs preferentially at the position para to the hydroxyl group, which is the only available unsubstituted position that is also ortho to both the chloro and fluoro substituents. This leads to the highly regioselective formation of this compound.

Theoretical studies on the Duff reaction have underscored the importance of a hydrogen bond between the phenolic proton and the nitrogen of the electrophilic species derived from hexamethylenetetramine. This interaction is believed to be a key factor in directing the formylation to the ortho position. rsc.orgsemanticscholar.orgresearchgate.net However, in this specific substrate, the ortho positions are already occupied, leading to the observed para-substitution.

A typical reaction setup for this synthesis is summarized in the table below.

Table 1: Typical Reaction Conditions for the Synthesis of this compound

| Parameter | Value | Purpose |

|---|---|---|

| Starting Material | 2-Chloro-6-fluorophenol | The phenolic substrate to be formylated. |

| Formylating Agent | Hexamethylenetetramine | Source of the formyl group. |

| Solvent/Acid | Trifluoroacetic acid (TFA) | Acts as both a solvent and an acid catalyst. |

| Temperature | 60°C | Provides the necessary activation energy for the reaction. uni.edu |

| Reaction Time | Several hours | To ensure completion of the reaction. |

Reaction Mechanisms and Kinetics of this compound Formation

The formation of this compound via the Duff reaction proceeds through a multi-step mechanism. While specific kinetic data for this exact reaction are not extensively documented in the literature, the general mechanism of the Duff reaction provides a solid framework for understanding the process. wikipedia.orguni.edu

Mechanism Steps:

Formation of the Electrophile: In the acidic medium (e.g., trifluoroacetic acid), hexamethylenetetramine is protonated and subsequently breaks down to form a reactive electrophilic iminium ion species. wikipedia.org

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2-Chloro-6-fluorophenol, activated by the hydroxyl group, attacks the iminium ion electrophile. As previously discussed, the attack occurs at the position para to the hydroxyl group due to its strong directing effect, leading to the formation of a resonance-stabilized carbocation intermediate (arenium ion). libretexts.org The stability of this intermediate is crucial for the reaction to proceed.

Rearomatization: A proton is lost from the arenium ion, restoring the aromaticity of the ring and resulting in the formation of a benzylamine (B48309) intermediate.

Oxidation and Hydrolysis: The benzylamine intermediate undergoes a series of steps involving oxidation and hydrolysis. The exact sequence can be complex, but ultimately, the benzylic carbon is oxidized to the aldehyde level. The final step involves the acidic hydrolysis of an imine intermediate to yield the final product, this compound, and ammonia. wikipedia.org

Kinetics:

The rate of the Duff reaction is influenced by several factors, including the nature of the substituents on the phenolic ring, the acidity of the medium, and the temperature.

Substituent Effects: Electron-donating groups, such as the hydroxyl group, increase the rate of reaction by activating the aromatic ring towards electrophilic attack. Conversely, the deactivating chloro and fluoro groups would be expected to slow the reaction down compared to phenol itself. However, the powerful activating effect of the hydroxyl group is sufficient to drive the reaction forward.

Acid Catalysis: The reaction is acid-catalyzed, as the formation of the reactive iminium ion from hexamethylenetetramine requires an acidic environment.

Temperature: Like most chemical reactions, the rate of the Duff reaction increases with temperature, as this provides the necessary energy to overcome the activation barriers of the various steps in the mechanism.

Derivatization and Functionalization Studies of 3 Chloro 5 Fluoro 4 Hydroxybenzaldehyde

Chemical Transformations of the Aldehyde Group

The aldehyde functional group is a key site for a variety of chemical modifications, allowing for its conversion into other important functional groups or its use in the construction of larger, more complex molecular scaffolds.

Oxidation Reactions to Carboxylic Acids

The oxidation of the aldehyde group in 3-Chloro-5-fluoro-4-hydroxybenzaldehyde yields the corresponding carboxylic acid, 3-chloro-5-fluoro-4-hydroxybenzoic acid . This transformation is a fundamental process in organic synthesis, converting the aldehyde into a valuable synthetic intermediate. While various oxidizing agents can accomplish this, methods used for other hydroxybenzaldehyde derivatives, such as mild oxidation conditions, are applicable here to avoid unwanted side reactions on the electron-rich phenolic ring. The resulting carboxylic acid is a key intermediate for further functionalization, such as the synthesis of amides and esters. researchgate.net

Table 1: Oxidation of this compound

| Reactant | Product | Reagent Class |

|---|

Reduction Reactions to Alcohols

The aldehyde group can be readily reduced to a primary alcohol, yielding (3-chloro-5-fluoro-4-hydroxyphenyl)methanol . This conversion is typically achieved with high selectivity using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction transforms the electrophilic aldehyde into a nucleophilic alcohol, opening up new pathways for derivatization, such as ether and ester formation at the newly formed benzylic alcohol position. In some catalytic systems, such as those using zirconium or hafnium complexes, the reduction of a hydroxybenzaldehyde can be the first step in a cascade reaction leading to ether products. osti.gov

Table 2: Reduction of this compound

| Reactant | Product | Common Reducing Agents |

|---|

Condensation Reactions for Scaffold Construction (e.g., hydrazone, chalcone, curcuminoid derivatives)

The electrophilic nature of the aldehyde's carbonyl carbon makes it an excellent substrate for condensation reactions with various nucleophiles, leading to the formation of diverse molecular scaffolds with significant applications in medicinal chemistry.

Hydrazone Derivatives: this compound reacts with hydrazides (R-C(=O)NHNH₂) or substituted hydrazines to form hydrazone derivatives. ossila.comnih.gov This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) on the carbonyl carbon, followed by dehydration to form a stable C=N double bond. The resulting hydrazones are a well-known class of compounds with a wide range of biological activities. nih.gov The synthesis is often carried out by refluxing the aldehyde and the hydrazide in a solvent like ethanol (B145695) or acetonitrile. nih.gov

Chalcone Derivatives: Chalcones are synthesized through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) with an acetophenone. nih.govjetir.org In this context, this compound can be reacted with various substituted acetophenones in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to yield chalcones. jetir.orgscribd.comresearchgate.net These α,β-unsaturated ketones are precursors to flavonoids and are investigated for numerous pharmacological activities. nih.govresearchgate.net

Curcuminoid Derivatives: Curcuminoids are another important class of compounds synthesized from aromatic aldehydes. The reaction typically involves the condensation of the aldehyde with a β-diketone, such as 2,4-pentanedione (acetylacetone), under basic conditions. ossila.com The use of substituted benzaldehydes like this compound allows for the creation of novel curcumin (B1669340) analogues with potentially enhanced biological properties.

Table 3: Condensation Reactions of the Aldehyde Group

| Derivative Class | Key Reaction | Reactants | General Conditions |

|---|---|---|---|

| Hydrazones | Aldehyde-Amine Condensation | This compound + Hydrazide/Hydrazine | Reflux in ethanol/acetonitrile |

| Chalcones | Claisen-Schmidt Condensation | This compound + Acetophenone | Aqueous or alcoholic base (NaOH, KOH) |

Modifications at the Hydroxyl Group

The phenolic hydroxyl group offers another site for derivatization, which can be used to alter the compound's physical properties, such as solubility and lipophilicity, or to design prodrugs with improved pharmacokinetic profiles.

Etherification and Esterification Reactions

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. This reaction leads to products such as 3-chloro-5-fluoro-4-methoxybenzaldehyde or 3-chloro-5-ethoxy-4-hydroxybenzaldehyde . uni.luuni.lu Such modifications can significantly impact the molecule's electronic properties and solubility.

Esterification: The phenolic hydroxyl group can be acylated to form an ester. This is typically achieved by reacting the aldehyde with an acid chloride or acid anhydride (B1165640) in the presence of a base. The resulting esters can alter the molecule's biological activity and are often used in prodrug strategies. nih.gov For example, reaction with acetyl chloride would yield 2-chloro-3-fluoro-4-formylphenyl acetate .

Table 4: Derivatization of the Hydroxyl Group

| Reaction Type | Reagent Class | Product Example |

|---|---|---|

| Etherification | Alkyl Halide (with base) | 3-chloro-5-fluoro-4-methoxybenzaldehyde |

Prodrug Design through Hydroxyl Functionalization

The hydroxyl group is a common target for prodrug design. By masking the polar hydroxyl group, typically through esterification or etherification, the resulting prodrug can exhibit enhanced lipophilicity, leading to improved membrane permeability and oral absorption. Once absorbed, these masking groups are designed to be cleaved by metabolic enzymes, such as esterases, to release the active parent drug at the target site. This strategy has been successfully employed for other phenolic compounds to overcome poor pharmacokinetic properties and improve therapeutic efficacy. nih.gov The conversion of the hydroxyl group in this compound into a cleavable ester or ether linkage is a viable strategy for developing potential prodrug candidates.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The reactivity of the benzene ring in this compound is governed by the interplay of the electronic effects of its four substituents: the hydroxyl (-OH), aldehyde (-CHO), chlorine (-Cl), and fluorine (-F) groups. The powerful electron-donating and activating nature of the hydroxyl group, along with the electron-withdrawing and deactivating properties of the aldehyde and halogen substituents, dictates the feasibility and regioselectivity of both electrophilic and nucleophilic substitution reactions.

Further halogenation of this compound is a key example of a directed electrophilic aromatic substitution. The outcome of such a reaction is determined by the combined directing effects of the existing substituents.

Directing Effects of Substituents:

Hydroxyl (-OH) group: A strongly activating, ortho, para-directing group due to its potent +M (mesomeric) effect.

Aldehyde (-CHO) group: A deactivating, meta-directing group due to its -I (inductive) and -M effects.

In the context of this compound, the positions ortho to the powerfully activating hydroxyl group (C2 and C6) are the most electron-rich and thus most susceptible to electrophilic attack. The aldehyde group directs incoming electrophiles to the C5 position, which is already occupied by fluorine. The existing halogen substituents direct towards the C2, C4, and C6 positions.

Considering these factors, the C2 and C6 positions are the most probable sites for further substitution. The hydroxyl group's activating effect typically overrides the deactivating effects of the other substituents. Studies on analogous compounds, such as the synthesis of 3,5-dihalogenated-4-hydroxybenzaldehydes from simpler phenols, confirm that the positions ortho to the hydroxyl group are readily functionalized. For instance, the synthesis of 3,5-dichloro-4-hydroxybenzaldehyde (B186874) involves the formylation of 2,6-dichlorophenol (B41786) , and the preparation of 3,5-dibromo-4-hydroxybenzaldehyde (B181551) can be achieved through the bromination of p-cresol (B1678582) followed by oxidation google.com. These examples support the prediction that electrophilic substitution, such as bromination or nitration, on this compound would likely occur at the C2 or C6 positions.

The presence of both chlorine and fluorine significantly modulates the reactivity of the aromatic ring. Halogens influence the ring's electron density through two opposing electronic effects: the inductive effect (-I) and the mesomeric effect (+M).

Inductive Effect (-I): As highly electronegative elements, both fluorine and chlorine withdraw electron density from the benzene ring through the sigma bond network. This effect deactivates the ring towards electrophilic attack. Fluorine is more electronegative than chlorine, and thus exerts a stronger electron-withdrawing inductive effect.

Mesomeric Effect (+M): The lone pairs on the halogen atoms can be donated to the pi-system of the benzene ring. This effect increases electron density, particularly at the ortho and para positions, and opposes the inductive effect. The +M effect follows the order F < Cl < Br < I, due to the less effective orbital overlap between the 2p orbital of carbon and the progressively larger p-orbitals of the heavier halogens.

In this compound, both halogens deactivate the ring towards electrophiles. However, they also participate in directing the position of substitution. For nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing nature of the halogens, especially fluorine, can activate the ring for attack by a nucleophile, provided there is a suitable leaving group and an electron-withdrawing group (ortho or para to the leaving group) to stabilize the intermediate Meisenheimer complex biosynth.com. In SNAr reactions, fluorine is often a better leaving group than other halogens because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's strong inductive withdrawal, rather than the breaking of the C-F bond biosynth.com.

Advanced Coupling Reactions for Complex Molecule Synthesis (e.g., Suzuki, Heck, Sonogashira)

The chlorine substituent on this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds. While specific studies detailing the use of this compound in all these reactions are not prevalent in the literature, its reactivity can be inferred from extensive research on similar aryl chlorides.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. libretexts.orgorganic-chemistry.org It is widely used to form biaryl structures. The C-Cl bond at the C3 position of the title compound can participate in Suzuki coupling, reacting with various aryl or vinyl boronic acids or their esters. The reactivity of aryl chlorides in Suzuki couplings is generally lower than that of aryl bromides or iodides, often requiring more specialized catalysts and conditions, such as those employing bulky, electron-rich phosphine (B1218219) ligands. organic-chemistry.orgresearchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)2, Pd2(dba)3 | organic-chemistry.org |

| Ligand | Bulky phosphines (e.g., PCy3, P(t-Bu)3, XPhos) | organic-chemistry.orgresearchgate.net |

| Base | K2CO3, K3PO4, Cs2CO3 | researchgate.net |

| Solvent | Toluene, Dioxane, THF, Water | libretexts.org |

| Temperature | Room Temperature to Reflux | organic-chemistry.org |

Heck Reaction: The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.org this compound can be coupled with various alkenes to introduce a substituted vinyl group onto the aromatic ring. As with the Suzuki reaction, the use of aryl chlorides may necessitate specific catalytic systems to achieve high efficiency. organic-chemistry.orgmdpi.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)2, Palladacycles | organic-chemistry.orgmdpi.com |

| Ligand | Phosphines (e.g., PPh3), N-Heterocyclic Carbenes (NHCs) | organic-chemistry.org |

| Base | Et3N, K2CO3, NaOAc | mdpi.com |

| Solvent | DMF, NMP, Toluene | mdpi.com |

| Temperature | 80-140 °C | organic-chemistry.org |

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to synthesize arylalkynes. wikipedia.orglibretexts.org The C-Cl bond of this compound can be coupled with a variety of terminal alkynes, typically using a dual catalyst system of palladium and copper(I) iodide. wikipedia.orgorganic-chemistry.org Copper-free conditions have also been developed, which can be advantageous for certain substrates. organic-chemistry.org

| Parameter | Typical Condition | Reference |

|---|---|---|

| Pd Catalyst | Pd(PPh3)2Cl2, Pd(OAc)2 | libretexts.orgorganic-chemistry.org |

| Cu Co-catalyst | CuI (often used, but copper-free methods exist) | wikipedia.orgorganic-chemistry.org |

| Base | Amines (e.g., Et3N, DiPEA) | wikipedia.org |

| Solvent | THF, DMF, Amine as solvent | wikipedia.org |

| Temperature | Room Temperature to 100 °C | libretexts.org |

In all these coupling reactions, the presence of the free hydroxyl group may influence the reaction's outcome. It may require protection (e.g., as a methyl or benzyl (B1604629) ether) prior to the coupling step to prevent side reactions or catalyst deactivation. Conversely, the hydroxyl group could also participate in the reaction through directed ortho-metalation or by influencing the electronic properties of the catalyst-substrate complex.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 5 Fluoro 4 Hydroxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides definitive information about the chemical environment of each nucleus, confirming the substitution pattern on the aromatic ring.

¹H NMR: The proton NMR spectrum displays characteristic signals for the aldehyde proton, the hydroxyl proton, and the two aromatic protons. The aldehyde proton typically appears as a singlet or a narrow doublet at a downfield chemical shift, around 9.83 ppm, due to the deshielding effect of the carbonyl group. The phenolic hydroxyl proton signal can be found at approximately 6.12 ppm, though its position and multiplicity can vary with solvent and concentration. The two aromatic protons are not equivalent and appear as distinct multiplets. One aromatic proton is observed around 7.71-7.74 ppm and the other as a doublet of doublets at approximately 7.59 ppm, with coupling constants that reflect their interaction with the adjacent fluorine atom and the other aromatic proton. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation by showing distinct resonances for each of the seven carbon atoms in the molecule. The aldehydic carbon is the most deshielded, appearing at approximately 188.8 ppm. The carbon atoms attached to the electronegative halogen and oxygen substituents show characteristic shifts. The carbon bonded to fluorine exhibits a large coupling constant (¹JCF ≈ 248.2 Hz), a key feature in identifying its position. chemicalbook.com The carbon attached to the hydroxyl group (C4) is observed around 146.2 ppm (with a smaller coupling to fluorine, ²JCF ≈ 15.3 Hz), while the carbon bonded to chlorine (C3) is found near 122.7 ppm. chemicalbook.com The remaining aromatic carbons appear at shifts influenced by the electronic effects of the substituents.

¹⁹F NMR: The ¹⁹F NMR spectrum provides direct evidence for the fluorine environment. For this compound, a single resonance is expected. The chemical shift and coupling patterns in the ¹⁹F spectrum, correlated with the ¹H and ¹³C data, are crucial for unambiguously confirming the isomeric structure. chemicalbook.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 9.83 | d, J = 2.1 | -CHO |

| ¹H | 7.71 - 7.74 | m | Ar-H |

| ¹H | 7.59 | dd, J = 9.6, 1.8 | Ar-H |

| ¹H | 6.12 | s | -OH |

| ¹³C | 188.8 | C=O | |

| ¹³C | 151.6 | d, J = 248.2 | C-F |

| ¹³C | 146.2 | d, J = 15.3 | C-OH |

| ¹³C | 129.7 | d, J = 5.4 | Ar-C |

| ¹³C | 127.5 | d, J = 3.1 | Ar-C |

| ¹³C | 122.7 | C-Cl | |

| ¹³C | 115.4 | d, J = 18.5 | Ar-C |

| ¹⁹F | -125.1 | Ar-F |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy identifies the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum exhibits several key absorption bands. A broad band in the region of 3207 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening indicating involvement in hydrogen bonding. nih.gov The sharp, strong absorption band observed around 1660 cm⁻¹ is definitively assigned to the C=O stretching of the aldehyde group. nih.gov Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹ (e.g., 3081 cm⁻¹). nih.gov The spectrum also contains bands corresponding to the carbon-halogen bonds, with the C-F stretching vibration appearing in the 1265-1180 cm⁻¹ region and the C-Cl stretching at lower wavenumbers, around 781-733 cm⁻¹. nih.gov Fingerprint region bands between 1600 and 1400 cm⁻¹ are due to aromatic C=C ring stretching vibrations. nih.gov

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3207 | O-H Stretch | Phenolic Hydroxyl |

| 3081 | C-H Stretch | Aromatic |

| 1660 | C=O Stretch | Aldehyde |

| 1554, 1480, 1445 | C=C Stretch | Aromatic Ring |

| 1265, 1180 | C-F Stretch | Aryl Fluoride |

| 781, 733 | C-Cl Stretch | Aryl Chloride |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound (C₇H₄ClFO₂), the theoretical exact mass is approximately 173.9830 Da for the [M-H]⁻ ion. HRMS analysis confirms this, with experimental values found to be extremely close to the calculated mass (e.g., 172.9809 found vs. 172.9811 calculated for the [M-H]⁻ ion in one study). chemicalbook.com The isotopic pattern observed for the molecular ion peak is also characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (•CHO) or a hydrogen atom, leading to prominent fragment ions. Subsequent fragmentations may involve the loss of carbon monoxide (CO) from the [M-H-CHO]⁺ ion or the elimination of the halogen atoms.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly available, detailed analysis of its isomer, 3-chloro-5-fluorosalicylaldehyde (systematic name: 3-chloro-5-fluoro-2-hydroxybenzaldehyde), provides significant insight into the expected solid-state behavior. nih.gov X-ray crystallography reveals the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the nature of non-covalent interactions that dictate the crystal packing.

In substituted hydroxybenzaldehydes, a strong intramolecular hydrogen bond is commonly formed between the phenolic hydroxyl group and the oxygen atom of the adjacent aldehyde group. nih.govmdpi.comnih.gov In the case of the isomer 3-chloro-5-fluorosalicylaldehyde, this O—H···O hydrogen bond is clearly observed, with an O···O distance of 2.6231 Å. nih.gov This interaction locks the conformation of the molecule, resulting in a planar six-membered quasi-ring and influencing the chemical and physical properties of the compound. libretexts.org This type of resonance-assisted hydrogen bond (RAHB) is a dominant feature in ortho-hydroxybenzaldehydes. mdpi.com A similar strong intramolecular hydrogen bond would be expected in this compound if the hydroxyl and aldehyde groups were ortho to each other. Since they are in a para arrangement, intramolecular hydrogen bonding of this type is not possible. Instead, intermolecular hydrogen bonds will dominate the crystal packing.

In the absence of a strong intramolecular hydrogen bond donor/acceptor pair, the supramolecular assembly of this compound in the solid state would be governed by a network of intermolecular interactions. Based on the analysis of its salicylaldehyde (B1680747) isomer and other halogenated benzaldehydes, the crystal packing is expected to be stabilized by a combination of weak interactions. nih.govrsc.org These include:

Intermolecular Hydrogen Bonds: The primary interaction would be O-H···O hydrogen bonds between the hydroxyl group of one molecule and the aldehyde oxygen of a neighboring molecule, forming chains or dimeric motifs.

C-H···O Interactions: Weak hydrogen bonds between the aromatic C-H or aldehyde C-H groups and the oxygen atoms of neighboring molecules contribute to the stability of the crystal lattice. rsc.org

Halogen-Involved Interactions: Contacts such as C-H···F and F···O are also observed in the crystal structure of the salicylaldehyde isomer, helping to direct the three-dimensional architecture. nih.gov

π-stacking: Aromatic rings often arrange in parallel or offset face-to-face orientations to maximize attractive π-π interactions. In 3-chloro-5-fluorosalicylaldehyde, offset π-stacking is observed with a centroid-to-centroid distance of 3.7154 Å, forming one-dimensional chains. nih.gov Similar interactions are highly probable in the crystal structure of the title compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—parts of the molecule that absorb light.

In the case of this compound and its derivatives, the aromatic ring and the carbonyl group of the aldehyde constitute the primary chromophore. The electronic transitions observed in the UV-Vis spectra of these compounds are typically of two main types: π → π* and n → π* transitions. quora.comwikipedia.org

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are generally high in intensity (large molar absorptivity, ε) and occur at shorter wavelengths. libretexts.org The n → π* transitions correspond to the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the oxygen atom of the carbonyl group, to an antibonding π* orbital. quora.com These transitions are typically lower in intensity and appear at longer wavelengths compared to π → π* transitions. elte.hu

The substitution pattern on the benzaldehyde (B42025) ring significantly influences the energy of these electronic transitions and, consequently, the position of the absorption maxima (λmax). The presence of a hydroxyl group (-OH), a chloro (-Cl) group, and a fluoro (-F) group on the aromatic ring of this compound all act as auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption.

The electronic effects of these substituents—inductive and resonance effects—alter the electron density of the aromatic system and the carbonyl group, thereby affecting the energy gap between the ground and excited states. The hydroxyl group, being an activating group, can cause a bathochromic shift (red shift) to longer wavelengths. Conversely, the electron-withdrawing nature of the halogen atoms can also influence the spectral characteristics.

Detailed research findings on closely related substituted benzaldehydes provide insight into the expected UV-Vis spectral behavior of this compound. For instance, studies on 4-hydroxybenzaldehyde (B117250) show a prominent absorption band corresponding to the π → π* transition. researchgate.net The solvent environment can also play a crucial role, leading to solvatochromic shifts (either bathochromic or hypsochromic) depending on the polarity of the solvent and its ability to stabilize the ground or excited state. nih.govsid.irresearchgate.net

The table below presents typical UV-Vis absorption maxima for related benzaldehyde derivatives, which serve as a reference for interpreting the spectrum of this compound.

| Compound | λmax (nm) | Solvent | Transition Type | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | 285 | Isopropanol | π → π | researchgate.net |

| Vanillin | 310 | Isopropanol | π → π | researchgate.net |

| Syringaldehyde | 310 | Isopropanol | π → π | researchgate.net |

| Benzene (B151609) | 255 | Not Specified | π → π (B-band) | wikipedia.org |

Computational Chemistry and Theoretical Studies of 3 Chloro 5 Fluoro 4 Hydroxybenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. For 3-Chloro-5-fluoro-4-hydroxybenzaldehyde, DFT calculations would be instrumental in elucidating its fundamental chemical nature.

Optimized Molecular Geometries and Conformations

The first step in a computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For this compound, this process would involve calculating the total energy for various spatial arrangements of the atoms and identifying the conformation with the minimum energy.

Theoretical studies on analogous compounds, such as 3-chloro-4-hydroxybenzaldehyde (B1581250) and 3-fluoro-4-hydroxybenzaldehyde (B106929), have been performed using DFT methods like B3LYP with a 6-31G* basis set. researchgate.net These studies indicate that the most stable conformer is typically planar, with the orientation of the carbonyl group (C=O) of the aldehyde function being cis with respect to the hydroxyl group (-OH). researchgate.net It is highly probable that this compound would also adopt a similar planar and cis-conformation as its most stable energetic state.

The precise bond lengths and angles would be influenced by the electronic effects of the chloro and fluoro substituents. For instance, crystallographic data for the related compound 3-chloro-5-fluorosalicylaldehyde reveals C-Cl and C-F bond lengths of 1.7334 Å and 1.3529 Å, respectively. nih.gov A full geometry optimization of this compound using DFT would provide the theoretical values for these parameters, which could then be compared with experimental data if available.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Inferred from related compounds) (Note: These are estimated values based on typical DFT results for similar molecules and are for illustrative purposes. Actual calculated values may vary.)

| Parameter | Predicted Value (Å or °) |

| C-Cl Bond Length | ~1.74 |

| C-F Bond Length | ~1.36 |

| C=O Bond Length | ~1.22 |

| O-H Bond Length | ~0.97 |

| C-C (aromatic) Bond Lengths | ~1.39 - 1.41 |

| C-C-C (aromatic) Bond Angles | ~118 - 122 |

| C-C-H Bond Angles | ~119 - 121 |

Frontier Molecular Orbitals (HOMO, LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the hydroxyl group, which are electron-rich regions. The LUMO is likely to be concentrated around the electron-withdrawing aldehyde group and the carbon atoms of the aromatic ring.

Computational studies on related molecules like benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate show how DFT can be used to calculate these energy levels. nih.gov For this compound, the HOMO-LUMO gap would be influenced by the combined electronic effects of the halogen substituents. A precise DFT calculation would be necessary to determine the exact energy values and the resulting energy gap.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other chemical species.

In an MEP map of this compound, the most negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these as likely sites for electrophilic attack. Conversely, the most positive potential (colored blue) would be located around the hydrogen atom of the hydroxyl group, making it susceptible to nucleophilic attack. The presence of the electronegative chlorine and fluorine atoms would also influence the charge distribution on the aromatic ring.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation of this compound would allow for the exploration of its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. This is particularly useful for understanding the flexibility of the molecule and its interactions with its environment, such as solvent molecules or biological receptors. To date, no specific MD simulation studies on this compound have been reported in the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Predictions

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors that influence a particular biological outcome, QSAR models can be used to predict the activity of new, untested compounds.

For this compound, a QSAR study could be employed to predict its potential as, for example, an antimicrobial or anticancer agent. This would involve building a model based on a dataset of structurally similar benzaldehyde (B42025) derivatives with known biological activities. The model would then use calculated descriptors for this compound (such as its electronic properties, size, and shape) to estimate its activity. While general QSAR studies on halogenated compounds exist, no specific QSAR models predicting the biological activity of this compound are currently available.

Prediction of Spectroscopic Parameters via Theoretical Calculations

Computational chemistry provides a powerful means to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate both the theoretical model and the experimental findings.

For this compound, theoretical calculations of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra would be highly informative. DFT calculations can predict the vibrational frequencies and intensities of the IR and Raman spectra. For instance, studies on 3-chloro-4-hydroxybenzaldehyde have shown good agreement between the theoretically predicted and experimentally observed vibrational spectra. researchgate.net It is expected that the C=O stretching vibration would appear as a strong band in the IR spectrum, and its exact position would be influenced by the electronic effects of the substituents.

Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data. While experimental NMR data for this compound is available from chemical suppliers, a theoretical prediction would allow for a detailed assignment of the signals to specific atoms in the molecule and provide a deeper understanding of the electronic environment of each nucleus.

Table 3: Comparison of Experimental and Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Experimental Data (if available) | Predicted Data (from theoretical calculations) |

| IR (C=O stretch, cm⁻¹) | Not available in search results | ~1680 - 1700 |

| ¹H NMR (Aldehyde H, ppm) | Not available in search results | ~9.8 - 10.0 |

| ¹³C NMR (Carbonyl C, ppm) | Not available in search results | ~188 - 192 |

| ¹⁹F NMR (ppm) | Not available in search results | Dependent on reference standard |

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

A comprehensive search of scientific literature and crystallographic databases did not yield specific studies detailing the intermolecular interaction analysis of this compound. While research into the computational and crystallographic properties of substituted benzaldehydes is an active area, specific experimental or theoretical data on the hydrogen bonding, halogen bonding, and π-π stacking for this particular compound is not publicly available at this time.

Detailed computational and crystallographic analyses are available for isomeric and related compounds, such as 3-chloro-5-fluorosalicylaldehyde (3-chloro-5-fluoro-2-hydroxybenzaldehyde). nih.gov For instance, studies on this isomer reveal significant intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, as well as intermolecular interactions that dictate its crystal packing, including C—H⋯O and C—H⋯F contacts and offset π-π stacking. nih.gov However, the difference in the position of the hydroxyl group from position 2 to position 4 would significantly alter the intermolecular bonding capabilities.

Specifically, in this compound, the potential for intramolecular hydrogen bonding between the hydroxyl and aldehyde groups is eliminated due to their para-positioning. This would lead to a greater propensity for intermolecular hydrogen bonding between the hydroxyl group of one molecule and the aldehyde or halogen groups of neighboring molecules. The precise geometry and energetic favorability of these interactions, as well as the nature of any halogen bonding and π-π stacking, would require dedicated crystallographic or computational studies.

Without such specific studies for this compound, a detailed analysis and the generation of data tables on its intermolecular interactions cannot be provided at this time.

Medicinal Chemistry and Pharmacological Research Applications of 3 Chloro 5 Fluoro 4 Hydroxybenzaldehyde and Its Analogs

Role as a Synthetic Intermediate in Drug Discovery

3-Chloro-5-fluoro-4-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in medicinal chemistry and drug discovery. Its multifunctionality, featuring a reactive aldehyde group, a hydroxyl group, and halogen substituents (chloro and fluoro), makes it a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The presence of halogens can significantly influence the physicochemical properties of the resulting compounds, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

The utility of halogenated benzaldehydes as precursors for active pharmaceutical ingredients (APIs) is well-established. These compounds can undergo a variety of chemical transformations to yield diverse molecular entities. For instance, the closely related compound 3-Chloro-4-hydroxybenzaldehyde (B1581250) is utilized as a chemical synthesis intermediate for various pharmaceutical products. guidechem.com Similarly, 3-Fluoro-4-hydroxybenzaldehyde (B106929) is employed as a synthesis intermediate for chalcones and curcumins, which are classes of compounds investigated for their pharmaceutical potential. ossila.com

Derivatives of these benzaldehydes are synthesized through reactions such as aldol (B89426) condensations and Wittig reactions. ossila.com For example, 3-Fluoro-4-hydroxybenzaldehyde is used to create curcuminoid analogues that have shown inhibitory activity against cancer cell lines. ossila.com It is also a precursor for caffeic acid phenethyl amide (CAPA) derivatives, which have been studied for their cytoprotective effects. ossila.com Given these precedents, this compound is positioned as a key starting material for creating novel APIs, with its specific halogenation pattern offering a unique opportunity to modulate biological activity and pharmacokinetic properties.

The aldehyde functional group of this compound is a key handle for constructing larger, more intricate molecular architectures common in modern pharmaceuticals. It readily participates in reactions like reductive amination and the formation of hydrazones, allowing for its incorporation into diverse heterocyclic and polyfunctional scaffolds.

A relevant example is the use of 3-Chloro-4-hydroxybenzaldehyde to synthesize 2-chloro-4-(morpholinylmethyl)phenol. guidechem.com This process involves reductive amination with morpholine, demonstrating how the benzaldehyde (B42025) core can be integrated into a heterocyclic system like morpholine, a fragment present in marketed drugs such as the antibacterial linezolid. guidechem.com Another application is the synthesis of ferrocene (B1249389) diacylhydrazone compounds, where 3-Chloro-4-hydroxybenzaldehyde reacts with 1,1'-ferrocene bishydrazide, creating complex organometallic structures with electrochemical activity. guidechem.com Furthermore, related compounds like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid are critical intermediates for synthesizing antimicrobial 3-quinolinecarboxylic acid drugs, a major class of antibiotics. researchgate.net These examples highlight the role of halogenated hydroxybenzaldehydes as foundational elements for building complex and biologically active drug scaffolds.

Table 1: Examples of Complex Scaffolds from Halogenated Benzaldehyde Analogs

| Starting Material | Reaction Type | Resulting Scaffold/Compound Class | Reference |

|---|---|---|---|

| 3-Fluoro-4-hydroxybenzaldehyde | Aldol Condensation | Curcuminoid Analogs | ossila.com |

| 3-Fluoro-4-hydroxybenzaldehyde | Wittig Reaction | Caffeic Acid Phenethyl Amide (CAPA) Derivatives | ossila.com |

| 3-Chloro-4-hydroxybenzaldehyde | Reductive Amination | 2-chloro-4-(morpholinylmethyl)phenol | guidechem.com |

| 3-Chloro-4-hydroxybenzaldehyde | Hydrazone Formation | Ferrocene Diacylhydrazone Compounds | guidechem.com |

Exploration of Biological Activities of Derivatives

The derivatives synthesized from this compound are of significant interest for their potential biological activities. The introduction of chlorine and fluorine atoms onto the benzaldehyde ring is a strategic design element intended to enhance or modify the pharmacological profile of the resulting molecules, particularly in the realm of antimicrobial agents.

Aromatic aldehydes and their derivatives have long been investigated for their antimicrobial effects. nih.govfrontiersin.org Research has shown that halogenated hydroxy aldehydes and ketones exhibit notable antibacterial and antifungal properties. researchgate.net Studies on various substituted benzaldehydes confirm their activity against a range of bacteria and fungi. nih.gov

The antimicrobial potential of these compounds is significant, as demonstrated by research on related structures. For example, 3,5-dichloro-2,4-dihydroxy benzaldehyde was found to be one of the most effective compounds in a study against four bacterial and two fungal strains, with its inhibitory action being comparable to standard drugs like streptomycin (B1217042) in some cases. researchgate.net This suggests that di-halogenated hydroxybenzaldehydes are a promising class of antimicrobials. Derivatives of gentisaldehyde (2,5-dihydroxybenzaldehyde) have also shown antimicrobial activity against pathogenic bacteria like Staphylococcus aureus. frontiersin.org The combined chloro and fluoro substitution in this compound provides a basis for developing novel derivatives with potentially potent and broad-spectrum antimicrobial activity.

Table 2: Antimicrobial Activity of a Related Halogenated Benzaldehyde

| Compound | Activity | Note | Reference |

|---|

The relationship between the chemical structure of halogenated aromatic compounds and their antimicrobial efficacy is a critical area of study. The type, number, and position of halogen substituents on the aromatic ring can dramatically influence biological activity. plos.org In a series of halogenated phenazines, for instance, specific halogen substitutions were found to be crucial for potent biofilm-eradicating activity against bacteria like MRSA and VRE. nih.gov

For benzophenanthridine alkaloids, the presence of a quaternary nitrogen and specific substitutions on the rings were determining factors for their antibacterial activity. plos.org In the case of halogenated hydroxy aldehydes, the compound 3,5-dichloro-2,4-dihydroxy benzaldehyde was highly effective, indicating that the di-halogenated pattern contributes significantly to its antimicrobial power. researchgate.net The polarity imparted by the aldehyde and hydroxyl groups, combined with the lipophilicity and electron-withdrawing effects of the halogens, creates a balance that is believed to be key to their activity. core.ac.uk The specific 3-chloro-5-fluoro substitution pattern on the 4-hydroxybenzaldehyde (B117250) scaffold is therefore expected to confer a unique antimicrobial profile, and systematic studies of its derivatives are necessary to fully elucidate these structure-activity relationships (SAR).

The precise mechanisms by which many aldehydes exert their antimicrobial effects are still under investigation, though several general pathways have been proposed. core.ac.uk A common mechanism for biocides is the disruption of the microbial cell membrane. mdpi.com It is believed that aldehydes can cause membrane damage, leading to the leakage of essential intracellular components like proteins and interfering with cellular metabolism, which can result in cell lysis. core.ac.uk

Anti-inflammatory Potential of Related Compounds

Derivatives of halogenated benzaldehydes have demonstrated notable anti-inflammatory properties in various research models. Phenolic compounds, in general, are recognized for their anti-inflammatory capabilities. nih.gov Studies on benzaldehyde derivatives isolated from marine fungi, such as flavoglaucin (B158435) and isotetrahydro-auroglaucin, have shown they can markedly inhibit the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This inhibition is achieved by suppressing the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are pivotal in the inflammatory process. nih.govnih.gov

Hydrazone derivatives obtained from 3-fluoro-4-hydroxybenzaldehyde through condensation with a phenylhydrazine (B124118) derivative have been found to be potent inhibitors of macrophage migration, a key process in the inflammatory response. ossila.com Similarly, complex compounds of tin(IV) chloride with salicyloyl hydrazones of benzaldehyde and 4-bromobenzaldehyde (B125591) exhibit anti-inflammatory activity in various models of inflammation. sciforum.net The anti-inflammatory effects of these benzaldehyde derivatives are often linked to the inactivation of the nuclear factor-κB (NF-κB) pathway and the induction of heme oxygenase-1 (HO-1). nih.govresearchgate.net A newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), was also shown to reduce inflammatory responses in activated microglia by inhibiting NO and PGE2 expression. nih.gov

A significant mechanism behind the anti-inflammatory effects of benzaldehyde analogs is their ability to modulate the production of pro-inflammatory cytokines. Cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are crucial mediators in the inflammatory cascade, and their overproduction can lead to tissue damage. nih.govnih.gov

Research has demonstrated that benzaldehyde derivatives can significantly reduce the secretion of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govresearchgate.net This reduction in cytokine levels is a direct consequence of the compounds' ability to interfere with key signaling pathways. For instance, the anti-inflammatory effects of certain benzaldehyde derivatives have been attributed to the inactivation of the NF-κB pathway, which is a primary regulator of pro-inflammatory cytokine gene transcription. nih.govresearchgate.net Additionally, the induction of heme oxygenase-1 (HO-1) by these compounds contributes to the suppression of pro-inflammatory cytokine production. nih.gov The compound 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) was also found to inhibit the production of IL-1β, IL-6, and TNF-α in LPS-treated primary microglia. nih.gov

| Compound Type | Effect on Cytokines | Cell Line |

| Flavoglaucin & Isotetrahydro-auroglaucin | Reduced secretion of TNF-α, IL-1β, IL-6 nih.govresearchgate.net | RAW264.7 Macrophages |

| Benzaldehydes from Aspergillus terreus | Blocked protein expression of IL-6 nih.gov | RAW264.7 Macrophages |

| LX007 | Inhibited production of IL-1β, IL-6, TNF-α nih.gov | Primary Microglia |

Anticancer Activity of Derivatives (e.g., against ovarian cancer cell lines)

Derivatives of this compound and related structures have emerged as compounds of interest in anticancer research. Notably, curcuminoid analogues synthesized using 3-fluoro-4-hydroxybenzaldehyde demonstrated significant cytotoxic effects against the human ovarian cancer cell line A2780, with a reported half-maximal inhibitory concentration (IC50) of 0.75 μM. ossila.com

The anticancer potential of related structures is broad. Benzenesulphonohydrazones, for example, have shown antiproliferative activity against a range of cancer cell lines, including those from renal, liver, and lung cancer. nih.gov In one study, a benzenesulphonohydrazone derivative with fluorine and bromine substitutions on the phenyl ring (compound 4) was particularly effective and selective against the tested tumor cells. nih.gov Similarly, a metabolite of the resveratrol (B1683913) analogue DMU-212, known as DMU-214 (3′-hydroxy-3,4,5,4′-tetramethoxystilbene), has been found to have significantly higher cytotoxic activity than its parent compound in ovarian cancer cells. nih.gov Other research has focused on pyrrole (B145914) derivatives, finding that compounds with a 3,4-dimethoxy phenyl group at the 4th position of the pyrrole ring showed potent anticancer activity against various cell lines, including liver, prostate, and colon cancer cells. nih.gov

| Derivative Class | Cancer Cell Line | Reported Activity |

| Curcuminoid Analogue | A2780 (Ovarian) ossila.com | IC50 = 0.75 μM ossila.com |

| Benzenesulphonohydrazone (Cpd. 4) | HepG2 (Liver) nih.gov | Most cytotoxic and selective in study nih.gov |

| Benzenesulphonohydrazone (Cpd. 7) | NCI-H2170 (Lung) nih.gov | Most cytotoxic and selective in study nih.gov |

| Pyrrole Derivative (Cpd. 21) | HepG2 (Liver), DU145 (Prostate) nih.gov | IC50s = 0.5-0.9 μM nih.gov |

| DMU-214 (Stilbene Metabolite) | SKOV-3 (Ovarian) nih.gov | Higher cytotoxicity than parent compound nih.gov |

The anticancer effects of these derivatives are often rooted in their ability to halt cell proliferation and trigger programmed cell death, or apoptosis. For instance, a study on a potent pyrrole derivative (cpd 21) revealed that it arrested cancer cells in the S phase of the cell cycle and induced apoptosis. nih.gov Likewise, the resveratrol metabolite DMU-214 has been shown to cause a G2/M phase cell cycle arrest and induce receptor-mediated apoptosis in the SKOV-3 ovarian cancer cell line. nih.gov Phenolic compounds can contribute to these effects by preventing protein aggregate formation and mitigating oxidative stress, which supports the survival of cancer cells. mdpi.com

Other Potential Biological Effects (e.g., cytoprotective, anti-obesity)

Beyond their anti-inflammatory and anticancer properties, analogs of this compound are being explored for other therapeutic applications, including cytoprotective and anti-obesity effects.

Caffeic acid phenethyl amide (CAPA) derivatives synthesized using 3-fluoro-4-hydroxybenzaldehyde have been shown to possess cytoprotective activity against peroxides. ossila.com The cytoprotective effects of natural phenolic compounds often stem from their antioxidant properties, which can involve direct scavenging of reactive oxygen species (ROS) or the upregulation of endogenous antioxidant defense mechanisms, such as the Nrf2 signaling pathway and antioxidant enzymes like heme oxygenase-1 (HO-1). nih.govnih.gov Protocatechuic aldehyde (PAL), a naturally occurring phenolic aldehyde, has demonstrated cytoprotective effects by inhibiting ROS production. nih.gov

In the context of metabolic disorders, some phenolic compounds and their derivatives show promise as anti-obesity agents. nih.gov Protocatechuic aldehyde has been reported to have antiadipogenic properties and can reduce metabolic disorders associated with obesity. nih.gov The beneficial effects of these phytochemicals on obesity are often linked to their combined antioxidant and anti-inflammatory properties. nih.gov

Mechanism of Action Studies at the Molecular Level

Understanding the molecular mechanisms of these compounds is key to their development as therapeutic agents. Research indicates that benzaldehyde derivatives exert their biological effects by interacting with and modulating specific signaling pathways and proteins. For inflammation, the MAPK and NF-κB signaling pathways are primary targets. nih.govnih.gov Benzaldehyde compounds have been shown to inhibit the phosphorylation of key proteins in the MAPK pathway (ERK, JNK, and p38), thereby blocking downstream inflammatory processes. nih.gov The inactivation of the NF-κB pathway is another critical mechanism, preventing the transcription of genes for inflammatory enzymes and cytokines. nih.govresearchgate.net

Interaction with Enzymes and Proteins

The biological activities of this compound analogs are directly tied to their interactions with specific enzymes and proteins.

Enzyme Inhibition: A primary mechanism for the anti-inflammatory effect of these compounds is the inhibition of pro-inflammatory enzymes. Studies have consistently shown that benzaldehyde derivatives suppress the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the key enzymes responsible for the production of NO and prostaglandins, respectively. nih.govnih.govnih.gov Other research has explored the inhibition of different enzyme classes, such as monoamine oxidase (MAO). Anilide derivatives, for example, have been developed as selective inhibitors of MAO-B. nih.gov